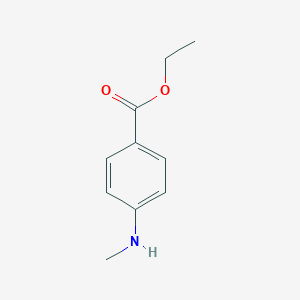

Ethyl 4-(methylamino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(methylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTKEUCWOHEYLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312990 |

Source

|

| Record name | ethyl 4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-82-9 |

Source

|

| Record name | 10541-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(methylamino)benzoate synthesis pathway from 4-aminobenzoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 4-(methylamino)benzoate from 4-Aminobenzoic Acid

Introduction

This compound is a chemical intermediate and a derivative of 4-aminobenzoic acid (PABA), a compound significant in various biological and chemical contexts. While its direct applications are less documented than its precursor, benzocaine (ethyl 4-aminobenzoate), its synthesis provides an excellent case study in multi-step organic transformations involving fundamental reactions such as N-alkylation and esterification. This guide offers a comprehensive exploration of the synthetic pathways leading from 4-aminobenzoic acid to this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and evaluate the strategic decisions inherent in the synthesis design.

Retrosynthetic Analysis and Strategic Pathway Evaluation

The synthesis of this compound from 4-aminobenzoic acid necessitates two primary transformations: the esterification of the carboxylic acid group and the methylation of the primary amino group. The sequence of these operations defines the two logical synthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Pathway A: N-Methylation followed by Esterification

This approach first modifies the amino group of 4-aminobenzoic acid to yield 4-(methylamino)benzoic acid. This intermediate is then subjected to esterification to produce the final product. A significant advantage of this route is that it addresses the more sensitive functional group transformation first. The Eschweiler-Clarke reaction is an ideal candidate for the N-methylation step. It is a reductive amination process that uses formaldehyde as the carbon source and formic acid as the reducing agent, effectively converting primary amines to tertiary amines without the risk of forming quaternary ammonium salts.[1][2][3] The reaction conditions are robust and generally compatible with the carboxylic acid moiety. Following N-methylation, the resulting 4-(methylamino)benzoic acid can be esterified using the classic Fischer esterification method.[4][5]

Pathway B: Esterification followed by N-Methylation

This pathway begins with the well-established Fischer esterification of 4-aminobenzoic acid to synthesize ethyl 4-aminobenzoate (benzocaine), a common local anesthetic.[6] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in an excess of ethanol which also serves as the solvent.[4][7] The resulting ester, benzocaine, would then undergo N-methylation. While feasible, direct methylation of the amino group on the benzocaine ring using the Eschweiler-Clarke reaction could present challenges in product purification due to the similar physical properties of the starting material and the product.

Selected Pathway: Rationale for a Two-Step Synthesis

For this guide, we will detail Pathway A (N-Methylation followed by Esterification) . This choice is predicated on the strategic advantage of performing the N-methylation on the readily available starting material, 4-aminobenzoic acid. The resulting intermediate, 4-(methylamino)benzoic acid, has distinct physical properties from the starting material, potentially simplifying its isolation and purification before proceeding to the final esterification step.

Detailed Synthesis Protocol: Pathway A

Part 1: N-Methylation of 4-Aminobenzoic Acid via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[8] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid. The release of carbon dioxide gas drives the reaction to completion.[2] For a primary amine, this process occurs twice to yield the dimethylated product. However, by controlling stoichiometry, the monomethylated product can be favored, though obtaining the tertiary amine is often more favorable.[2] For the purpose of this synthesis, we will proceed with conditions aimed at producing the monomethylated product, which will then be esterified. It is important to note that the reaction may yield a mixture, and purification is key.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-aminobenzoic acid (5.0 g, 36.45 mmol).

-

Reagent Addition: Add 90% formic acid (8.4 g, 7.5 mL, 182.2 mmol) followed by 37% aqueous formaldehyde (5.9 g, 5.5 mL, 72.9 mmol).

-

Reflux: Heat the reaction mixture to 100°C in a heating mantle and maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling to room temperature, slowly and carefully add concentrated hydrochloric acid (approx. 6 mL) to the reaction mixture until the pH is ~1. This step protonates any remaining unreacted amine and the product, making them water-soluble, while forcing the precipitation of any non-basic impurities.

-

Workup - Neutralization and Isolation: The acidic solution is then carefully neutralized with a 10% aqueous sodium hydroxide solution until the pH is approximately 4.8, which is the isoelectric point of 4-(methylamino)benzoic acid, causing it to precipitate out of the solution.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then dried. Recrystallization from an ethanol/water mixture can be performed to obtain pure 4-(methylamino)benzoic acid.

Part 2: Fischer Esterification of 4-(Methylamino)benzoic Acid

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the ester product, a large excess of the alcohol (ethanol) is used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][9]

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add the dried 4-(methylamino)benzoic acid (4.0 g, 26.46 mmol) obtained from Part 1 and 50 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (3.0 mL) dropwise. A precipitate of the amine salt may form but will redissolve upon heating.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. Slowly neutralize the solution by adding 10% aqueous sodium carbonate solution dropwise with constant stirring until the pH is approximately 8. Vigorous evolution of CO₂ gas will occur.[7]

-

Product Isolation: The resulting white precipitate of this compound is collected by vacuum filtration.

-

Washing and Drying: Wash the collected solid with three portions of cold water (15 mL each) to remove any remaining inorganic salts. Allow the product to air dry or dry in a desiccator.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water solvent pair to yield pure, crystalline this compound.

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chegg.com [chegg.com]

- 6. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]

- 7. studylib.net [studylib.net]

- 8. synarchive.com [synarchive.com]

- 9. personal.tcu.edu [personal.tcu.edu]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-(methylamino)benzoate (CAS 10541-82-9), a key intermediate in organic synthesis and pharmaceutical research. This document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and characterization of this compound. Detailed experimental protocols, in-depth spectral interpretations, and tabulated data are presented to serve as a vital resource for researchers and professionals in the field.

Introduction: The Significance of this compound

This compound, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol , is a valuable building block in the synthesis of a variety of organic molecules.[1] Its structure, featuring a secondary amine, an ester functional group, and a para-substituted aromatic ring, makes it a versatile precursor for the development of pharmacologically active compounds. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior in subsequent reactions. This guide provides a detailed examination of its signature spectral features.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of similar compounds, the following chemical shifts and coupling patterns can be predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |

| ~6.5-6.7 | Doublet | 2H | Aromatic protons ortho to the amino group |

| ~4.3 | Quartet | 2H | -OCH₂- of the ethyl group |

| ~4.0-5.0 | Broad Singlet | 1H | N-H proton of the secondary amine |

| ~2.9 | Singlet | 3H | -NCH₃ protons |

| ~1.3 | Triplet | 3H | -CH₃ of the ethyl group |

Causality Behind Experimental Choices:

-

Deuterated Solvent (CDCl₃): Chloroform-d is used as it is chemically inert and its deuterium signal does not interfere with the proton signals of the analyte.

-

TMS as Internal Standard: TMS provides a reference signal at 0 ppm, allowing for accurate determination of chemical shifts.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester carbonyl) |

| ~152 | Aromatic C-N |

| ~131 | Aromatic C-H (ortho to ester) |

| ~118 | Aromatic C-CO |

| ~112 | Aromatic C-H (ortho to amine) |

| ~60 | -OCH₂- |

| ~30 | -NCH₃ |

| ~14 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be obtained using various techniques, including neat (for liquids), as a KBr pellet (for solids), or in a suitable solvent. A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Caption: General workflow for obtaining an IR spectrum.

Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3350-3450 | Medium | N-H | Stretching |

| ~3000-3100 | Medium | Aromatic C-H | Stretching |

| ~2850-2980 | Medium | Aliphatic C-H | Stretching |

| ~1680-1710 | Strong | C=O (Ester) | Stretching |

| ~1600, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretching |

| ~1250-1350 | Strong | C-N | Stretching |

| ~1100-1300 | Strong | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Experimental Protocol: The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions will be observed.

| m/z | Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 120 | [M - COOC₂H₅]⁺ |

| 106 | [M - C₆H₄COOC₂H₅]⁺ |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];M [label="[C10H13NO2]+.\nm/z = 179"]; F1 [label="[M - C2H5]+.\nm/z = 150"]; F2 [label="[M - OC2H5]+.\nm/z = 134"]; F3 [label="[M - COOC2H5]+.\nm/z = 120"];

M -> F1 [label="- C2H5"]; M -> F2 [label="- OC2H5"]; F2 -> F3 [label="- CO"]; }

Caption: Proposed key fragmentation pathways for this compound.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and unambiguous characterization of this compound. This guide serves as a practical reference for scientists and researchers, enabling them to confidently identify and utilize this important chemical intermediate in their work. The presented protocols and interpretations are grounded in established spectroscopic principles and provide a framework for the analysis of related compounds.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-(methylamino)benzoate as a Photoinitiator Synergist

Preamble: The Imperative for Efficiency in Photopolymerization

In the realm of advanced material science, particularly in sectors reliant on rapid and reliable curing processes such as coatings, adhesives, 3D printing, and dental restoratives, photopolymerization stands out as a cornerstone technology. The ability to transform a liquid monomer or oligomer formulation into a solid polymer network instantaneously upon exposure to light offers unparalleled control and speed. At the heart of this transformation lies the photoinitiator system. While Type I photoinitiators that undergo direct cleavage to form radicals are efficient, they are not universally applicable. Type II photoinitiator systems, which operate via a bimolecular mechanism, offer formulation flexibility and are widely used. However, their efficiency is critically dependent on the presence of a synergistic co-initiator.

This guide provides a detailed exploration of Ethyl 4-(methylamino)benzoate (EDMAB), a preeminent amine synergist, and elucidates its multifaceted mechanism of action. We will dissect the fundamental photochemical processes, from photon absorption to radical generation, and explore the critical role EDMAB plays in enhancing polymerization kinetics and overcoming common challenges like oxygen inhibition. This document is intended for researchers, scientists, and formulation chemists who seek a deeper, mechanistic understanding to optimize and innovate within the field of photocurable materials.

Foundational Concepts: Type II Photoinitiation

To appreciate the role of EDMAB, one must first understand the operational framework of Type II photoinitiators. Unlike their Type I counterparts, which directly fragment into radicals upon absorbing light, Type II initiators, such as aromatic ketones like Benzophenone (BP) and Camphorquinone (CQ), require an external molecule—a synergist or co-initiator—to generate the necessary initiating species.[1]

The process begins when the Type II photoinitiator (PI) absorbs a photon, elevating it from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³PI*). This triplet state is the key reactive species, but it cannot initiate polymerization on its own. It must interact with a synergist to produce free radicals. This is where amine synergists, and specifically EDMAB, enter the reaction cascade.[2]

The Core Mechanism: How EDMAB Synergizes Radical Generation

This compound is a tertiary amine that serves as a highly efficient hydrogen and electron donor.[3][4] Its interaction with the excited triplet state of the photoinitiator is the pivotal step in the generation of polymer-forming radicals. This interaction proceeds through a mechanism of electron transfer followed by proton transfer, which is functionally equivalent to a hydrogen abstraction event.[4][5][6]

The Mechanistic Steps are as follows:

-

Photoexcitation: The Type II photoinitiator (e.g., Benzophenone) absorbs UV light and forms its excited triplet state (³BP*).

-

Exciplex Formation & Electron Transfer: The excited ³BP* collides with the ground-state EDMAB molecule. The nitrogen atom's lone pair of electrons in EDMAB facilitates the donation of an electron to the electron-deficient excited ketone, forming an excited-state complex known as an exciplex. This results in a Benzophenone ketyl radical anion and an EDMAB radical cation.

-

Proton Transfer (Hydrogen Abstraction): The process is completed by a rapid transfer of a proton (H⁺) from the carbon atom alpha to the nitrogen of the EDMAB radical cation to the ketyl radical anion.

-

Radical Generation: This sequence yields two radicals:

-

An α-aminoalkyl radical derived from EDMAB. This is a highly reactive carbon-centered radical that readily attacks the double bonds of monomers (e.g., acrylates), thereby initiating the polymerization chain reaction.[2][4]

-

A ketyl radical derived from the photoinitiator. This radical is significantly less reactive towards monomer double bonds and often acts as a chain-terminating species rather than an initiator.[7]

-

The primary function of EDMAB is, therefore, to efficiently convert the photonic energy captured by the photoinitiator into highly reactive α-aminoalkyl radicals that drive the polymerization process.

Caption: General mechanism of Type II photoinitiation with an amine synergist.

Caption: Hydrogen abstraction from EDMAB by excited Benzophenone.

A Critical Secondary Function: Mitigating Oxygen Inhibition

Photopolymerization via a free-radical mechanism is notoriously susceptible to inhibition by atmospheric oxygen, particularly at the surface of the material being cured. Molecular oxygen (O₂) is a ground-state triplet diradical that can efficiently quench both the excited triplet state of the photoinitiator and, more detrimentally, scavenge the initiating alkyl radicals (R•) to form stable, non-reactive peroxy radicals (ROO•). This process depletes the population of initiating radicals, leading to incomplete surface cure and a tacky finish.

Amine synergists like EDMAB provide a powerful antidote to oxygen inhibition. The α-aminoalkyl radicals generated from EDMAB react rapidly with oxygen to produce peroxy radicals.[4] These peroxy radicals can then abstract a hydrogen from another EDMAB molecule, creating a new α-aminoalkyl radical and a hydroperoxide.[4] This chain reaction effectively sequesters oxygen and regenerates the initiating radical species, allowing polymerization to proceed efficiently even in the presence of air.[2][8]

Caption: Mitigation of oxygen inhibition by an amine synergist like EDMAB.

Experimental Validation and Methodologies

The efficacy of a photoinitiator system is not merely theoretical; it must be quantified through rigorous experimental analysis. Here, we outline key protocols used to validate the performance of EDMAB-containing formulations.

Quantifying Polymerization Kinetics: Real-Time FTIR Spectroscopy

This is the gold-standard technique for monitoring the progress of photopolymerization. It directly measures the disappearance of reactive functional groups (e.g., acrylate C=C double bonds) as they are converted into single bonds within the polymer backbone.

Experimental Protocol: Real-Time FT-NIR Spectroscopy

-

Sample Preparation: Prepare the liquid resin formulation containing the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the Type II photoinitiator (e.g., 0.5 wt% Camphorquinone), and the synergist (e.g., 1.0 wt% EDMAB).

-

Sample Application: Place a small, controlled-thickness drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two transparent salt plates (for transmission).

-

Baseline Spectrum: Record an initial spectrum of the uncured liquid resin. The peak of interest for acrylates is typically the overtone of the =C-H stretching vibration around 6165 cm⁻¹.[9]

-

Photo-Initiation: Expose the sample to a light source of appropriate wavelength and intensity (e.g., a 470 nm LED for a CQ/EDMAB system).[9] Simultaneously, begin rapid, continuous spectral acquisition.

-

Data Analysis: The Degree of Conversion (DC%) at any time (t) is calculated using the following formula:

-

DC(t)% = [1 - (Peak Area(t) / Peak Area(0))] * 100

-

-

Kinetic Parameters: From the DC vs. time plot, the maximum Rate of Polymerization (Rp,max) can be determined by calculating the first derivative.

Spectroscopic Characterization: UV-Visible Spectroscopy

UV-Vis spectroscopy is essential for ensuring that the absorption spectrum of the photoinitiator is well-matched with the emission spectrum of the light source. It can also be used to monitor the consumption, or "photobleaching," of the initiator during the reaction.

Experimental Protocol: UV-Visible Spectroscopy

-

Solution Preparation: Dissolve a small, precise amount of the photoinitiator and/or EDMAB in a suitable solvent that does not absorb in the region of interest (e.g., ethanol or acetonitrile).[9][10]

-

Cuvette Loading: Fill a UV-transparent quartz cuvette with the prepared solution.

-

Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-500 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) to confirm the optimal wavelength for the curing lamp. For kinetic studies, the decrease in absorbance at λ_max over the irradiation period indicates the rate of photoinitiator consumption.[11]

Probing the Interaction: Fluorescence Quenching Studies

This technique provides direct evidence of the interaction between the excited state of the photoinitiator and the amine synergist. If the photoinitiator is fluorescent, the addition of a quencher (like EDMAB) will decrease the fluorescence intensity.

Experimental Protocol: Fluorescence Quenching

-

Stock Solutions: Prepare a stock solution of the fluorescent photoinitiator and a separate, more concentrated stock solution of EDMAB in a suitable solvent.

-

Sample Series: Prepare a series of samples, each with a constant concentration of the photoinitiator and incrementally increasing concentrations of EDMAB.

-

Fluorescence Measurement: For each sample, measure the fluorescence emission spectrum by exciting at the photoinitiator's λ_max. Record the fluorescence intensity at the emission maximum.[12]

-

Data Analysis: Plot the ratio of fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot. A linear relationship confirms a dynamic or static quenching mechanism, providing strong evidence for the bimolecular interaction required for photoinitiation.[12]

Performance Data Summary

The inclusion of EDMAB dramatically enhances the performance of Type II photoinitiator systems. The following table summarizes typical comparative data.

| Parameter | Photoinitiator System | Typical Result | Rationale |

| Final Degree of Conversion (DC) | BP (0.5 wt%) | 45% | Inefficient radical generation, severe oxygen inhibition. |

| BP (0.5 wt%) + EDMAB (1.0 wt%) | >80% | High efficiency of α-aminoalkyl radical generation.[13] | |

| Max. Rate of Polymerization (Rp,max) | CQ (0.5 wt%) | 1.5 %/s | Slow initiation from CQ-derived radicals alone. |

| CQ (0.5 wt%) + EDMAB (1.0 wt%) | 15 %/s | Rapid generation of highly reactive initiating radicals.[9] | |

| Surface Cure (Tack-Free Time) | BP (0.5 wt%) | >60 s (Tacky) | Severe oxygen inhibition scavenges initiating radicals. |

| BP (0.5 wt%) + EDMAB (1.0 wt%) | <5 s (Tack-Free) | Mitigation of oxygen inhibition via radical regeneration.[2][8] |

Conclusion and Field Perspective

This compound is more than a simple additive; it is an indispensable enabler for a vast range of photocurable technologies that rely on Type II photoinitiators. Its mechanism of action is a sophisticated interplay of photochemistry and radical chemistry, providing a dual benefit that is difficult to achieve with other single components. Firstly, it acts as a highly efficient hydrogen/electron donor, converting the potential energy of the excited photoinitiator into the kinetic energy of polymer-forming radicals. Secondly, it actively combats the detrimental effects of oxygen inhibition, ensuring thorough and tack-free curing at the material's surface.

For the drug development professional formulating light-curable hydrogels or the coatings scientist developing a new protective layer, a deep understanding of the EDMAB mechanism is paramount. It allows for the rational design of initiator systems, the optimization of curing parameters, and the troubleshooting of common formulation issues. By mastering the principles outlined in this guide, researchers and developers can fully leverage the power of photopolymerization to create next-generation materials with superior performance and reliability.

References

-

Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]

-

Milliken. (n.d.). The Role of Amine Synergists in UV Curing: A Buyer's Guide. Retrieved from [Link]

-

Al-abdalall, A. H., et al. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Dental Materials, 36(5), 617-626. Available at: [Link]

-

Ilie, N., & Stansbury, J. W. (2019). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 12(23), 3983. Available at: [Link]

-

Lin, J. T. (2021). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. Polymers, 13(16), 2788. Available at: [Link]

-

Pocket Dentistry. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Retrieved from [Link]

-

Xie, D., et al. (2015). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Acta biomaterialia, 11, 210-217. Available at: [Link]

-

Woods, J. (2013). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. RadTech Europe Conference Proceedings. Available at: [Link]

-

Ye, Q., et al. (2012). Effect of proanthocyanidins and photo-initiators on photo-polymerization of a dental adhesive. Journal of dentistry, 40(10), 846-852. Available at: [Link]

- Google Patents. (n.d.). EP2550250A2 - Amine synergists and their use in radiation curing.

-

PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]

-

Lu, H., et al. (2010). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties. Dental Materials, 26(2), 167-174. Available at: [Link]

-

ResearchGate. (n.d.). Monitoring Real-time Initiator/monomer Interactions with Simultaneous UV-Vis/FT-NIR Spectroscopy. Retrieved from [Link]

-

Sinocure. (n.d.). Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate. Retrieved from [Link]

-

Worrell, B. T., et al. (2014). Visible-Light Organic Photocatalysis for Latent Radical-Initiated Polymerization via 2e–/1H+ Transfers: Initiation with Parallels to Photosynthesis. Journal of the American Chemical Society, 136(19), 7048-7055. Available at: [Link]

-

Tehfe, M. A., et al. (2011). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 2(3), 656-662. Available at: [Link]

-

Tehfe, M. A., et al. (2011). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 2(3), 656-662. Available at: [Link]

-

MDPI. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Suppression of benzophenone-induced triplet quenching for enhanced TADF performance. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−Vis absorption spectra of photoinitiators extracted with DMF for 20.... Retrieved from [Link]

-

Goral, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 438. Available at: [Link]

-

PubMed. (n.d.). Photoinduced electron-transfer mechanisms for radical-enhanced photodynamic therapy mediated by water-soluble decacationic C₇₀ and C₈₄O₂ Fullerene Derivatives. Retrieved from [Link]

-

Morlet-Savary, F., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Polymers, 13(24), 4426. Available at: [Link]

-

ResearchGate. (n.d.). UV/vis spectra of photosensitizers BP, MK, and MK- EtOH in solvent.... Retrieved from [Link]

-

Batista, V. S., et al. (2023). Photorelaxation via Water-Mediated Electron Transfer in Fully Solvated Heptazine. The Journal of Physical Chemistry Letters, 14(10), 2617-2624. Available at: [Link]

-

Boyer, C., et al. (2023). Photo‐RAFT Polymerization Under Microwatt Irradiation via Unimolecular Photoinduced Electron Transfer. Angewandte Chemie International Edition, 62(31), e202305341. Available at: [Link]

-

Inouye, M., et al. (1997). Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer. Nucleic Acids Research, 25(17), 3442-3447. Available at: [Link]

-

ResearchGate. (2015). Electron transfer and hydrogen abstraction in biologically relevant systems. Retrieved from [Link]

Sources

- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]

- 2. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]

- 3. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]

- 5. Effect of proanthocyanidins and photo-initiators on photo-polymerization of a dental adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. How Does A Photoinitiator Work [qinmuchem.com]

- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications | Pocket Dentistry [pocketdentistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 4-(methylamino)benzoate

Abstract

This technical guide provides a comprehensive overview of the crystallographic and molecular characteristics of Ethyl 4-(methylamino)benzoate, a key intermediate in pharmaceutical and organic synthesis. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages crystallographic data from the closely related analogue, Ethyl 4-(dimethylamino)benzoate, alongside established principles of small molecule crystallography, computational chemistry, and spectroscopic analysis to present a robust predictive model and a detailed framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and structural elucidation of this compound.

Introduction: The Significance of Structural Elucidation

This compound belongs to the family of aminobenzoate esters, which are pivotal building blocks in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics.[1] The seemingly subtle addition of a methyl group to the amino moiety, transitioning from the well-studied Benzocaine (Ethyl 4-aminobenzoate), can significantly alter the molecule's electronic properties, lipophilicity, and, crucially, its solid-state packing. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for controlling critical physicochemical properties such as solubility, dissolution rate, and stability, all of which are cornerstones of rational drug design and development.

This guide will navigate the reader through a multi-faceted approach to understanding the structure of this compound, commencing with its chemical synthesis and purification, followed by a predictive analysis of its crystal structure based on analogous compounds. Subsequently, we will detail the definitive experimental workflow for single-crystal X-ray diffraction and complement this with spectroscopic and computational methods for a holistic structural characterization.

Synthesis and Purification of this compound

The reliable synthesis of high-purity this compound is a prerequisite for successful crystallographic analysis. A common and efficient laboratory-scale synthesis involves the N-alkylation of Ethyl 4-aminobenzoate.[1][2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1 equivalent) in a suitable organic solvent such as ethanol or methanol.

-

Addition of Reagents: Add methylamine (a solution in a compatible solvent or as a gas) to the reaction mixture. The choice of methylating agent and base (e.g., potassium carbonate) can be optimized for yield and purity.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Predictive Crystal Structure and Molecular Geometry

In the absence of a published crystal structure for this compound, we can extrapolate key structural features from the crystallographic data of Ethyl 4-(dimethylamino)benzoate.[3]

Comparative Analysis with Ethyl 4-(dimethylamino)benzoate

A study on Ethyl 4-(dimethylamino)benzoate revealed a monoclinic crystal system with the space group P2/a.[3] The molecule is essentially planar, with the dimethylamino group lying in the plane of the benzene ring.[3] The crystal packing is characterized by weak C-H...O hydrogen bonds, forming chains of molecules.[3]

Based on this, we can predict that this compound will likely exhibit similar characteristics:

-

Planarity: The methylamino group is expected to be largely coplanar with the benzene ring to maximize resonance stabilization.

-

Hydrogen Bonding: The presence of a secondary amine introduces a hydrogen bond donor (N-H), which is absent in the dimethylated analogue. This is expected to lead to the formation of N-H...O hydrogen bonds, likely with the carbonyl oxygen of an adjacent molecule. This stronger hydrogen bonding interaction could significantly influence the crystal packing, potentially leading to a different crystal system and space group compared to its dimethylated counterpart.

Predicted Molecular Geometry

The molecular geometry of this compound is anticipated to feature:

-

A planar benzene ring.

-

An sp2 hybridized nitrogen atom of the methylamino group, with bond angles around the nitrogen close to 120°.

-

An ester group that may exhibit some rotational freedom around the C-O single bond, although a conformation that maximizes conjugation with the aromatic ring is likely to be favored.

Experimental Determination of the Crystal Structure: A Step-by-Step Workflow

The definitive determination of the crystal structure and molecular geometry requires single-crystal X-ray diffraction (SC-XRD).[4][5][6][7]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for the experimental determination of crystal structure.

Detailed Protocol for SC-XRD

-

Crystal Growth: High-quality single crystals are paramount for successful SC-XRD analysis. Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is a common technique.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[7]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Spectroscopic and Computational Characterization

Spectroscopic techniques and computational chemistry provide complementary information to the crystallographic data, offering insights into the molecular structure in different states and corroborating the experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Expected signals include those for the aromatic protons, the ethyl group protons (a quartet and a triplet), the N-H proton (a singlet or a broad signal), and the N-methyl protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Characteristic absorption bands are expected for:

-

N-H stretching (around 3300-3500 cm⁻¹)

-

C=O stretching of the ester (around 1700-1730 cm⁻¹)

-

C-N stretching (around 1200-1350 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations can be employed to model the molecular geometry of this compound in the gas phase. This allows for:

-

Geometry Optimization: Prediction of bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculation of theoretical vibrational frequencies to aid in the interpretation of the experimental IR spectrum.

-

Electronic Properties: Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential map to understand the molecule's reactivity and intermolecular interaction potential.

Data Summary

While experimental data for this compound is not available in the literature, the following table provides a comparative summary of the crystallographic data for the closely related Ethyl 4-(dimethylamino)benzoate.

| Parameter | Ethyl 4-(dimethylamino)benzoate[3] |

| Crystal System | Monoclinic |

| Space Group | P2/a |

| a (Å) | 12.345(2) |

| b (Å) | 6.123(1) |

| c (Å) | 14.567(3) |

| β (°) | 101.23(1) |

| V (ų) | 1074.2(3) |

| Z | 4 |

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystal structure and molecular geometry of this compound. Through a combination of predictive modeling based on a close structural analogue, detailed experimental protocols for synthesis and single-crystal X-ray diffraction, and complementary spectroscopic and computational methods, researchers are equipped with the necessary knowledge to fully characterize this important molecule. The elucidation of its solid-state structure is a critical step in harnessing its full potential in pharmaceutical and materials science applications.

References

-

PubChem. Ethyl 4-(dimethylamino)benzoate. Available at: [Link]

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-9. Available at: [Link]

-

Jeyaperumal, K. S., et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363. Available at: [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Available at: [Link]

-

Organic Syntheses. ETHYL 4-AMINOBENZOATE. Available at: [Link]

-

Poulter, L., et al. (1991). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Analytical Biochemistry, 195(1), 1-13. Available at: [Link]

-

Ma, C. Y., & Roberts, K. J. (2015). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 15(11), 5373-5389. Available at: [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1786-1797. Available at: [Link]

-

University of Waterloo. About Single X-ray Diffraction. Available at: [Link]

-

Ma, C. Y., & Roberts, K. J. (2015). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 15(11), 5373-5389. Available at: [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

- Google Patents. (2016). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.

-

Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Available at: [Link]

-

Al-Majidi, S. M. H., et al. (2026). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. Chemical Reviews Letters, 9, 64-70. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

Sources

- 1. Buy this compound | 10541-82-9 [smolecule.com]

- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rigaku.com [rigaku.com]

- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility Profile of Ethyl 4-(methylamino)benzoate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(methylamino)benzoate, a key intermediate in various organic syntheses.[1] An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This document outlines the fundamental physicochemical properties of the compound, presents its solubility in a range of common organic solvents, details a robust experimental protocol for solubility determination, and offers a mechanistic interpretation of the observed solubility trends based on intermolecular forces. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in their work.

Introduction

This compound (CAS No. 10541-82-9) is a solid organic compound with the molecular formula C10H13NO2.[1][2] It serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and other specialty chemicals. The efficiency of its use in these applications—from reaction kinetics in a homogenous phase to crystallization for purification—is fundamentally governed by its interaction with and solubility in various solvents.

A well-characterized solubility profile is not merely academic; it is a cornerstone of process development, enabling rational solvent selection for:

-

Reaction Chemistry: Ensuring reactants are in the same phase to maximize reaction rates and yields.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation: Developing stable liquid formulations for downstream applications.

This guide provides both empirical data and a theoretical framework to empower scientists to make informed decisions regarding solvent selection for this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of the solute is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | PubChem[2] |

| Molecular Weight | 179.22 g/mol | PubChem[2] |

| Appearance | Pale Beige to Light Brown Solid | ChemicalBook[1] |

| Melting Point | >63°C (decomposes) | ChemicalBook[1] |

| pKa (Predicted) | 2.26 ± 0.12 | ChemicalBook[1] |

The structure of this compound features a moderately polar aromatic core, an ester group which can act as a hydrogen bond acceptor, and a secondary amine group which can act as both a hydrogen bond donor and acceptor. This combination of a nonpolar benzene ring and polar functional groups suggests a nuanced solubility profile, with significant solubility expected in solvents of intermediate polarity and those capable of hydrogen bonding.

Experimental Determination of Solubility

To ensure reliable and reproducible data, a standardized methodology is paramount. The equilibrium shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of substances.[3][4][5]

Shake-Flask Saturation Protocol

This protocol is designed to achieve a saturated solution at a specific temperature, allowing for the accurate measurement of the solute's concentration.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required to achieve a stable concentration.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. For solvents where settling is slow, centrifugation at the test temperature is recommended.[5]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any suspended microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of this compound

Based on its chemical structure and available data, the following qualitative solubility profile can be established. Quantitative data is often proprietary or must be determined experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Slightly Soluble | Can engage in hydrogen bonding, but polarity may be high.[1] |

| Ethanol | Polar Protic | Soluble | Good balance of polarity and hydrogen bonding capability. |

| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions with the ester and amine groups. |

| Ethyl Acetate | Moderately Polar | Soluble | "Like dissolves like" principle; structure is similar to the solute's ester group. |

| Dichloromethane | Polar Aprotic | Soluble | Capable of dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Strong hydrogen bond acceptor.[1] |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | Can interact with the benzene ring via pi-pi stacking, but poor interaction with polar groups. |

| Hexane | Nonpolar Aliphatic | Insoluble | Lacks the polarity needed to overcome the solute-solute interactions. |

| Water | Polar Protic | Insoluble | The large nonpolar aromatic ring dominates, making the molecule hydrophobic.[6] |

Mechanistic Interpretation of Solubility

The solubility of a compound is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7][8] The principle of "like dissolves like" is a useful heuristic, meaning substances with similar intermolecular forces tend to be soluble in one another.[9][10]

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The N-H group on the secondary amine is a hydrogen bond donor, while the oxygen atoms of the ester and the nitrogen atom of the amine are hydrogen bond acceptors. Solvents like ethanol can engage in these interactions, significantly enhancing solubility.

-

Dipole-Dipole Interactions: The polar C=O bond in the ester and the C-N bond create a molecular dipole. Polar aprotic solvents like acetone and ethyl acetate interact strongly through these forces.

-

London Dispersion Forces: These weak forces exist in all molecules. The aromatic ring of this compound allows it to interact with nonpolar solvents like toluene, though these interactions are often insufficient to overcome the stronger polar forces holding the crystal lattice together.

The poor solubility in water, despite its ability to hydrogen bond, is due to the compound's significant hydrophobic character from the ethyl group and the benzene ring.[6] Water molecules are more strongly attracted to each other via hydrogen bonding than they are to the solute, leading to insolubility.[8] Conversely, nonpolar solvents like hexane cannot effectively solvate the polar ester and amine groups, resulting in poor solubility.

Diagram of Intermolecular Interactions

This diagram shows the primary interactions between this compound and a representative polar protic solvent, ethanol.

Caption: Key intermolecular forces driving solubility in polar protic solvents.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar structure, containing both hydrophobic and hydrophilic functional groups. It demonstrates favorable solubility in moderately polar to polar aprotic and protic organic solvents, such as ethanol, acetone, and ethyl acetate, while showing limited solubility in highly nonpolar solvents like hexane and highly polar solvents like water. The dominant intermolecular forces facilitating dissolution are hydrogen bonding and dipole-dipole interactions. The systematic approach to solubility determination outlined in this guide, coupled with a theoretical understanding of molecular interactions, provides a robust framework for scientists to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Saskoer.ca. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 319832, this compound. Available at: [Link].

-

Chemistry LibreTexts. 2.12: Intermolecular Forces and Solubilities. Available at: [Link].

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link].

-

Khan Academy. Solubility and intermolecular forces. Available at: [Link].

- Jia, W., & Jin, S. (2004). U.S. Patent No. 6,759,451. Washington, DC: U.S.

-

Hampford Research Inc. Ethyl-4-dimethylaminobenzoate (EDAB) Technical Data Sheet. Available at: [Link].

-

KREATiS. High-accuracy water solubility determination using logK. Available at: [Link].

-

Sundar, J. K., et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 2), o355. Available at: [Link].

-

Legislation.gov.uk. A.6. Water solubility. Available at: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].

-

GovInfo. 304 Subpart E—Product Properties Test Guidelines. Available at: [Link].

Sources

- 1. This compound | 10541-82-9 [chemicalbook.com]

- 2. This compound | C10H13NO2 | CID 319832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. legislation.gov.uk [legislation.gov.uk]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. govinfo.gov [govinfo.gov]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(methylamino)benzoate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, defining safe storage conditions, and maintaining the quality of downstream products. This guide provides a comprehensive analysis of the thermal properties of this compound, detailing experimental methodologies for its characterization, interpreting the resulting data, and proposing potential decomposition pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction: The Criticality of Thermal Stability in Pharmaceutical Development

In the pharmaceutical industry, the thermal stability of any chemical entity is a cornerstone of process safety and product quality. For an intermediate like this compound, thermal excursions during synthesis, purification, or storage can lead to the generation of impurities, loss of yield, and in worst-case scenarios, uncontrolled exothermic events. Therefore, a proactive and in-depth assessment of its thermal behavior is not merely a regulatory requirement but a fundamental aspect of robust process development.

This guide will delve into the scientific principles and practical applications of thermal analysis techniques to characterize this compound. We will explore how data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be leveraged to establish critical processing and storage parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available in cited sources | [2] |

| Boiling Point | Not available in cited sources | [2] |

Experimental Assessment of Thermal Stability

A multi-technique approach is indispensable for a comprehensive evaluation of thermal stability. This section outlines the key experimental protocols and the rationale behind their application.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is instrumental in identifying melting points, phase transitions, and the onset of decomposition.[3]

Experimental Protocol:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

-

Place both pans into the DSC instrument.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition, typically at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Interpretation of Results:

-

An endothermic peak will indicate the melting point of the substance.

-

The onset of an exothermic event following the melting peak is indicative of decomposition. The temperature at which this exotherm begins is a critical parameter for defining the maximum safe operating temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4] This technique is essential for determining the temperature at which a material begins to lose mass due to decomposition and for quantifying the extent of this mass loss.[4]

Experimental Protocol:

-

Place an accurately weighed sample (5-10 mg) of this compound onto the TGA sample pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Continuously monitor and record the sample's mass as a function of temperature.

Interpretation of Results:

-

The TGA thermogram will show a stable baseline at temperatures where the compound is thermally stable.

-

A sigmoidal drop in the thermogram indicates mass loss due to decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.

Workflow for Thermal Stability Assessment

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Proposed Decomposition Pathways

Proposed Primary Decomposition Reactions:

-

Decarboxylation: A common thermal degradation pathway for benzoic acid derivatives is the loss of carbon dioxide. For this compound, this would likely proceed via the cleavage of the ester bond followed by decarboxylation of the resulting carboxylic acid.

-

N-Dealkylation: The N-methyl group on the aniline nitrogen can be susceptible to thermal cleavage, leading to the formation of 4-aminobenzoic acid ethyl ester and methane. N-dealkylation is a known metabolic and chemical pathway for amines.[4]

-

Ester Pyrolysis: The ethyl ester group can undergo pyrolysis, potentially leading to the formation of 4-(methylamino)benzoic acid and ethene.

Visualization of Proposed Decomposition Pathways

Caption: Proposed major thermal decomposition pathways for this compound.

Safe Handling and Storage Recommendations

Based on the general principles of handling aromatic amines and esters, the following precautions are recommended to ensure the stability and safety of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. Similar compounds like ethyl 4-(dimethylamino)benzoate are recommended to be stored in a cool and dark place.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If dust is generated, use local exhaust ventilation.[7]

Conclusion

The thermal stability of this compound is a critical parameter that dictates its safe handling, storage, and use in pharmaceutical synthesis. This guide has outlined a systematic approach to evaluating its thermal properties using standard analytical techniques. While specific experimental data for this compound is limited in the public domain, the proposed decomposition pathways, based on fundamental chemical principles, provide a framework for understanding its potential degradation products. It is strongly recommended that comprehensive thermal analysis, including DSC, TGA, and Py-GC-MS, be performed to establish a definitive thermal stability profile for this compound before its use in any manufacturing process.

References

-

Plum, A., Engewald, W. R., & Rehorek, A. (n.d.). Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. Retrieved from [Link]

-

(n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) Headspace solid-phase microextraction and on-fibre derivatization of primary aromatic amines for their determination by pyrolysis to aryl isothiocyanates and gas chromatography-mass spectrometry DOI: 10.1039/c0ay00745e. ResearchGate. Retrieved from [Link]

-

(n.d.). This compound | C10H13NO2 | CID 319832. PubChem. Retrieved from [Link]

-

(n.d.). Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

(n.d.). Formation and decomposition of N-alkylnaphthalimides: Experimental evidences and ab initio description of the reaction pathways | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Retrieved from [Link]

-

(n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Retrieved from [Link]

-

(n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Retrieved from [Link]

-

(n.d.). 4-methylamino-benzoic acid ethyl ester. ChemSynthesis. Retrieved from [Link]

-

(n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc. Retrieved from [Link]

-

(n.d.). ethyl 4-methylbenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Retrieved from [Link]

-

(n.d.). N-Dealkylation of Amines. PMC. Retrieved from [Link]

-

(n.d.). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. Wiley Online Library. Retrieved from [Link]

-

(n.d.). (PDF) Ethyl 4-(dimethylamino)benzoate. ResearchGate. Retrieved from [Link]

- (n.d.). CN101353311B - Process for preparing aminobenzoate esters. Google Patents.

-

(n.d.). The solubilization of some local anaesthetic ester of p-aminobenzoic acid by lysophosphatidylcholine. PubMed. Retrieved from [Link]

-

(n.d.). Deactivation Pathways of Neutral Ni(II) Polymerization Catalysts. PubMed. Retrieved from [Link]

-

(n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPAL. Retrieved from [Link]

-

(n.d.). Pathways and Patterns of Plant Litter Chemistry During Decomposition. Global Futures Laboratory. Retrieved from [Link]

Sources

- 1. This compound | C10H13NO2 | CID 319832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials | MDPI [mdpi.com]

- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hampfordresearch.com [hampfordresearch.com]

CAS 10541-82-9 synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-chlorobenzoic Acid (CAS 10541-82-9)

Introduction

4-Amino-2-chlorobenzoic acid, identified by CAS number 10541-82-9, is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular structure incorporates amino, chloro, and carboxylic acid functional groups, making it a versatile synthetic building block for more complex molecules.[2] Notably, it is the principal and rapidly formed metabolite of 2-Chloroprocaine, a local anesthetic widely used in obstetrics, rendering it crucial for pharmacological and drug metabolism studies.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of a field-proven synthesis route and a comprehensive multi-technique approach to the characterization and quality control of 4-Amino-2-chlorobenzoic acid.

Table 1: Physicochemical Properties of 4-Amino-2-chlorobenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 2457-76-3 | [5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [1][7] |

| Molecular Weight | 171.58 g/mol | [1][7] |

| Appearance | Beige to light brown or off-white to light yellow powder | [3][8][9] |

| Melting Point | 211-215 °C (with decomposition) | [3][8][10] |

| IUPAC Name | 4-amino-2-chlorobenzoic acid | [5] |

Part 1: Synthesis via Nitro Group Reduction

The most direct and common synthetic pathway to 4-Amino-2-chlorobenzoic acid is the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid.[2] This precursor is readily available, and the transformation is a fundamental process in organic synthesis. The choice of reducing agent is critical to ensure high yield and purity while preventing undesirable side reactions like dehalogenation.

Causality of Method Selection: The Stannous Chloride (SnCl₂) Approach

While various methods like catalytic hydrogenation exist, reduction with tin(II) chloride (SnCl₂) in an acidic medium (typically concentrated HCl) is a classic, robust, and highly effective method for converting aromatic nitro compounds to anilines.[2]

-

Expertise & Experience: This method is well-tolerated by a range of functional groups, including halogens and carboxylic acids. The reaction proceeds via a series of single-electron transfers from Sn(II), which is oxidized to Sn(IV). The acidic environment is crucial; it protonates the nitro group, increasing its electrophilicity and facilitating the reduction process. The acid also serves to dissolve the tin salt and the resulting amine, which precipitates as a tin complex before being liberated during workup.

Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 2-chloro-4-nitrobenzoic acid using tin(II) chloride dihydrate and concentrated hydrochloric acid.

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-nitrobenzoic acid in a suitable solvent such as ethanol.[2]

-

Reagent Addition: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (typically 4-5 molar equivalents) in concentrated hydrochloric acid. This step is exothermic and should be performed with care in a fume hood.

-

Reduction Reaction: Slowly add the acidic tin(II) chloride solution to the stirred solution of the nitro compound.[2] After the initial addition, heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature. A precipitate, a complex of the desired amine and tin, will form.

-